4-[(5-Aminopentyl)oxy]-1,2-difluorobenzene
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Overview
Description
4-[(5-Aminopentyl)oxy]-1,2-difluorobenzene is a chemical compound with the molecular formula C11H15F2NO and a molecular weight of 215.24 g/mol . This compound is characterized by the presence of an aminopentyl group attached to a difluorobenzene ring through an ether linkage. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Aminopentyl)oxy]-1,2-difluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-difluorobenzene and 5-aminopentanol as the primary starting materials.
Etherification: The 5-aminopentanol undergoes etherification with 1,2-difluorobenzene in the presence of a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the desired product.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Aminopentyl)oxy]-1,2-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The difluorobenzene ring can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The aminopentyl group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
4-[(5-Aminopentyl)oxy]-1,2-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(5-Aminopentyl)oxy]-1,2-difluorobenzene is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The aminopentyl group may facilitate binding to biological targets, while the difluorobenzene ring can modulate the compound’s electronic properties, influencing its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-[(5-Aminopentyl)oxy]-1,2-dichlorobenzene: Similar structure but with chlorine atoms instead of fluorine.
4-[(5-Aminopentyl)oxy]-1,2-dibromobenzene: Similar structure but with bromine atoms instead of fluorine.
4-[(5-Aminopentyl)oxy]-1,2-diiodobenzene: Similar structure but with iodine atoms instead of fluorine.
Uniqueness
4-[(5-Aminopentyl)oxy]-1,2-difluorobenzene is unique due to the presence of fluorine atoms, which can significantly influence the compound’s chemical and physical properties. Fluorine atoms are highly electronegative, which can enhance the compound’s stability and reactivity. Additionally, the presence of the aminopentyl group provides opportunities for further functionalization and derivatization .
Properties
Molecular Formula |
C11H15F2NO |
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Molecular Weight |
215.24 g/mol |
IUPAC Name |
5-(3,4-difluorophenoxy)pentan-1-amine |
InChI |
InChI=1S/C11H15F2NO/c12-10-5-4-9(8-11(10)13)15-7-3-1-2-6-14/h4-5,8H,1-3,6-7,14H2 |
InChI Key |
VCHRBUXEGHQRJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCCCCN)F)F |
Origin of Product |
United States |
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